Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Overview
Description
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is a chemical compound with the molecular formula C20H18O4 . It has a triple bond that connects two diethyl 4-benzoates at 1,1’-positions .
Synthesis Analysis
Isoquinoline derivatives, which are potential antifungal agents, can be synthesized by reacting diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .Molecular Structure Analysis
The molecular structure of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is characterized by a linear ligand linker for MOFs in applications of hydrogen storage .Chemical Reactions Analysis
The compound is involved in the synthesis of isoquinoline derivatives, which are potential antifungal agents . It reacts with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .Physical And Chemical Properties Analysis
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an off-white powder/crystal with a melting point range of 147.0 to 151.0 °C . It has a molecular weight of 322.36 g/mol .Scientific Research Applications
Application 1: Hydrogen Storage
- Summary of Application: Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate (DEEDB) is used as a linear ligand linker for MOFs in applications of hydrogen storage . A specific MOF, GUF-1, based on DEEDB shows excellent volumetric hydrogen storage .
- Methods of Application: The DEEDB is used as a linker ligand in the construction of the MOF. The MOF is then used in a temperature-pressure swing system for hydrogen storage .
- Results or Outcomes: The GUF-1 MOF shows a working capacity of 41 g/L in the temperature-pressure swing system .
Application 2: Synthesis of Antifungal Agents
- Summary of Application: DEEDB can be used in the synthesis of isoquinoline derivatives, which are potential antifungal agents .
- Methods of Application: Isoquinoline derivatives can be synthesised by reacting DEEDB with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .
- Results or Outcomes: The reaction results in the formation of isoquinoline derivatives, which have potential antifungal properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKRXHSQAVDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573083 | |
Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |
CAS RN |
83536-13-4 | |
Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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